molecular formula C21H20N2O4S B4192040 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(2-ethoxyphenyl)propanamide

2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(2-ethoxyphenyl)propanamide

Cat. No. B4192040
M. Wt: 396.5 g/mol
InChI Key: WCCKMYXOTOZCIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(2-ethoxyphenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mechanism of Action

2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(2-ethoxyphenyl)propanamide inhibits BTK by binding to the enzyme's active site and preventing its activation by upstream signaling molecules. BTK is a key component of the BCR signaling pathway, which is essential for B-cell survival and proliferation. Inhibition of BTK by 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(2-ethoxyphenyl)propanamide leads to the suppression of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, resulting in the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects
2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(2-ethoxyphenyl)propanamide has been shown to have potent antitumor activity in preclinical models of B-cell malignancies. In addition to its effects on BTK and downstream signaling pathways, 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(2-ethoxyphenyl)propanamide has also been shown to modulate the tumor microenvironment by inhibiting the production of cytokines and chemokines that promote tumor growth and survival. 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(2-ethoxyphenyl)propanamide has also been shown to enhance the activity of immune cells, such as natural killer cells and T-cells, which play a crucial role in the immune response against tumors.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(2-ethoxyphenyl)propanamide is its specificity for BTK, which minimizes off-target effects and reduces the risk of toxicity. 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(2-ethoxyphenyl)propanamide has also shown good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, one limitation of 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(2-ethoxyphenyl)propanamide is its low solubility, which can make formulation and dosing challenging. Another limitation is the potential for resistance development, as has been observed with other BTK inhibitors.

Future Directions

For the development of 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(2-ethoxyphenyl)propanamide include the evaluation of its efficacy and safety in clinical trials for the treatment of B-cell malignancies. 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(2-ethoxyphenyl)propanamide is currently being evaluated in phase I and II clinical trials for the treatment of CLL, MCL, and DLBCL. Other potential future directions include the development of combination therapies with other targeted agents, such as venetoclax and lenalidomide, and the exploration of 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(2-ethoxyphenyl)propanamide's activity in other B-cell malignancies, such as Waldenstrom macroglobulinemia and follicular lymphoma.

Scientific Research Applications

2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(2-ethoxyphenyl)propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(2-ethoxyphenyl)propanamide has shown potent inhibition of BTK and downstream signaling pathways, resulting in the induction of apoptosis and inhibition of cell proliferation. 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(2-ethoxyphenyl)propanamide has also demonstrated synergy with other targeted therapies, such as venetoclax and lenalidomide.

properties

IUPAC Name

2-(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-(2-ethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-3-27-18-12-5-4-10-16(18)22-21(24)14(2)23-17-11-6-8-15-9-7-13-19(20(15)17)28(23,25)26/h4-14H,3H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCKMYXOTOZCIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(C)N2C3=CC=CC4=C3C(=CC=C4)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(2-ethoxyphenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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